1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Description
1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butyl group at position 1, a 4-chlorophenyl substituent at position 4, and a carboxylic acid moiety at position 3. The tert-butyl group enhances steric bulk and metabolic stability, while the 4-chlorophenyl group contributes to lipophilicity and π-π interactions. The carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and target binding .
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-12(13(9-17)14(18)19)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
ZHCVEFJHHJZOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route via C(sp3)-H Activation Arylation
This method, described in recent literature, leverages transition-metal catalysis to activate the C(sp3)-H bond adjacent to the pyrrolidine nitrogen and directly couple it with an aryl halide (4-chlorophenyl derivative). The key steps are:
Step 1: Preparation of Pyrrolidine Precursor
Starting from a protected pyrrolidine derivative bearing a tert-butyl group on the nitrogen, the 3-position is functionalized with a carboxylic acid or protected equivalent.Step 2: C(sp3)-H Arylation
Using a palladium or other suitable catalyst, the C(sp3)-H bond at the 4-position is activated and coupled with 4-chlorophenyl halide under controlled conditions to ensure stereoselectivity.Step 3: Deprotection and Purification
Removal of protecting groups and purification by chromatography yields the desired (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid with high enantiomeric excess.
This approach has been shown to produce the compound efficiently with good yields and stereochemical control, suitable for further biological evaluation.
Alternative Methods and Variations
Use of Chiral Pool Synthesis:
Starting from naturally occurring chiral amino acids or derivatives, the pyrrolidine ring is constructed with retention of stereochemistry, followed by functionalization at the 4-position with 4-chlorophenyl substituents.Resolution of Racemic Mixtures:
Racemic mixtures of the compound or intermediates can be separated using chiral chromatography or formation of diastereomeric salts, though this is less efficient than asymmetric synthesis.
Preparation Data and Solubility Considerations
From commercial and research sources, such as GLP Bio, preparation of stock solutions of related compounds (e.g., 1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid) provides practical insights into handling and solubility:
| Amount (mg) | Volume for 1 mM solution (mL) | Volume for 5 mM solution (mL) | Volume for 10 mM solution (mL) |
|---|---|---|---|
| 1 | 3.07 | 0.61 | 0.31 |
| 5 | 15.35 | 3.07 | 1.53 |
| 10 | 30.69 | 6.14 | 3.07 |
Solubility: The compound is soluble in DMSO, PEG300, Tween 80, and can be formulated in aqueous solutions with co-solvents for biological assays. Heating and ultrasonic baths improve solubility.
Storage: Stock solutions are stable at -80°C for up to 6 months and at -20°C for up to 1 month.
Analytical and Characterization Data
Stereochemistry Confirmation:
X-ray crystallography and chiral HPLC are used to confirm the (3S,4R) stereochemistry.Purity:
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm compound purity and structural integrity.Molecular Weight Confirmation:
Mass spectrometry confirms molecular weight of 281.78 g/mol consistent with the formula C15H20ClNO2.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Electronic Properties: The 4-chlorophenyl group (target) offers moderate electron-withdrawing effects, while difluorophenyl (Compound B) provides stronger electronegativity, influencing binding affinity .
- Stereochemistry: Compound B’s (3S,4R) configuration may enhance target selectivity compared to the racemic trans-isomer in Compound C .
Q & A
Q. What are the recommended synthetic routes for 1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid?
Synthesis typically involves multi-step reactions starting with a pyrrolidine core. Key steps include:
- Boc Protection : Introduce the tert-butyl group via tert-butoxycarbonyl (Boc) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Substitution Reactions : Couple the 4-chlorophenyl moiety via nucleophilic aromatic substitution (SNAr) using NaH in DMF at 60–80°C .
- Purification : Chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) ensures >95% purity.
Q. How should researchers handle and store this compound to ensure stability?
Q. What analytical techniques confirm the compound’s structure and purity?
- Structural Confirmation : ¹H/¹³C NMR (δ 7.3–7.5 ppm for aromatic protons, δ 1.4 ppm for tert-butyl), HRMS (calculated [M+H]⁺: 325.79 g/mol) .
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time varies with mobile phase (e.g., acetonitrile/water) .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence reactivity compared to fluorophenyl analogs?
The chloro group enhances electron-withdrawing effects, increasing electrophilicity in SNAr reactions. Fluorophenyl analogs exhibit higher lipophilicity (logP +0.5) but reduced reactivity in cross-coupling reactions. Comparative studies using kinetic NMR or LC-MS can quantify these differences .
| Substituent | Reactivity (SNAr) | Lipophilicity (logP) |
|---|---|---|
| 4-Chlorophenyl | High | 2.8 |
| 4-Fluorophenyl | Moderate | 3.3 |
Q. What strategies optimize stereochemical outcomes in synthesizing chiral centers?
- Chiral Induction : Use chiral catalysts (e.g., Jacobsen’s catalyst) during ring closure or asymmetric hydrogenation .
- Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. For (3S,4R) configurations, stereochemical integrity is confirmed via X-ray crystallography .
Q. How do solvent polarity and temperature affect nucleophilic substitution reactions?
- Polar Aprotic Solvents : DMF or DMSO stabilizes transition states, accelerating SNAr at 80°C.
- Temperature Trade-offs : Higher temps (>100°C) risk side reactions (e.g., dechlorination). Optimize via DOE (Design of Experiments) with time-temperature matrices .
Q. What computational methods predict binding affinity to biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinase targets). The chlorophenyl group shows van der Waals interactions in hydrophobic pockets .
- MD Simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories.
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported toxicity profiles?
- Contextual Factors : Toxicity data may vary due to impurities (e.g., residual solvents in synthesis). Validate purity via LC-MS before biological assays .
- In Vitro vs. In Vivo : Prioritize peer-reviewed studies (e.g., PubChem data) over vendor-provided SDS sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
